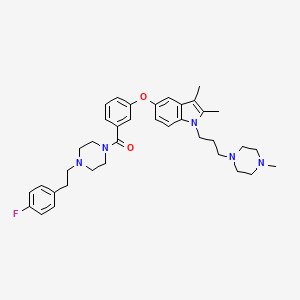

ATM-3507 trihydrochloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEHSJQRIWHZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861449-70-8 |

Source

|

| Record name | ATM-3507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATM-3507 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATM-3507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of ATM-3507 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATM-3507 trihydrochloride is a potent and selective small molecule inhibitor of the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are crucial components of the actin cytoskeleton in cancer cells. By disrupting the stability and function of Tpm3.1/3.2-containing actin filaments, ATM-3507 induces a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the mechanism of action of ATM-3507, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. While showing promise in preclinical models, the clinical development of ATM-3507 (also known as Anisina) was halted due to toxicity concerns observed in preclinical studies.[1] Nevertheless, the study of ATM-3507 provides valuable insights into the therapeutic potential of targeting the actin cytoskeleton in oncology.

Core Mechanism of Action: Targeting the Actin Cytoskeleton via Tropomyosin

ATM-3507 exerts its anticancer effects by directly targeting the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2.[2][3] Tropomyosins are coiled-coil proteins that polymerize along actin filaments, providing stability and regulating the interaction of actin with other proteins, such as myosin and cofilin.[4] Tpm3.1 is particularly overexpressed in a variety of cancers and plays a critical role in maintaining the integrity of the cancer cell cytoskeleton, which is essential for processes such as cell division, motility, and invasion.[5][6]

ATM-3507 binds to the C-terminus of Tpm3.1, a region crucial for its function.[7] This binding disrupts the normal association of Tpm3.1 with actin filaments, leading to filament destabilization and disassembly.[8] The consequences of this disruption are profound, leading to a cascade of cellular events that ultimately result in cancer cell death.

Signaling Pathway of ATM-3507 Action

Quantitative Preclinical Data

The preclinical efficacy of ATM-3507 has been evaluated in various cancer models, both as a single agent and in combination with other chemotherapeutic drugs.

In Vitro Cytotoxicity

ATM-3507 has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Citation |

| NU-DUL-1 | Diffuse Large B-cell Lymphoma | ~3 | ~3 | [8] |

| TMD8 | Diffuse Large B-cell Lymphoma | ~3 | ~3 | [8] |

| Toledo | Diffuse Large B-cell Lymphoma | ~10 | 1.25 | [8] |

| SU-DHL-8 | Diffuse Large B-cell Lymphoma | ~0.2 | ~0.2 | [8] |

| OVCAR4 | Ovarian Cancer | Low-micromolar | Not Reported | [5] |

| A2780 | Ovarian Cancer | Low-micromolar | Not Reported | [5] |

| SKOV3 | Ovarian Cancer | Low-micromolar | Not Reported | [5] |

Synergy with Microtubule-Targeting Agents

A significant finding in the preclinical evaluation of ATM-3507 is its synergistic activity with microtubule-targeting agents, such as vincristine. This synergy is attributed to the dual disruption of two critical components of the cytoskeleton: actin filaments and microtubules.

| Cell Line | Cancer Type | Combination Agent | Synergy Analysis Method | Result | Citation |

| Neuroblastoma Cell Lines (unspecified) | Neuroblastoma | Vincristine | Chou-Talalay | High degree of synergy | [9] |

| Ovarian Cancer Cell Lines (OVCAR4, A2780, SKOV3) | Ovarian Cancer | Vinorelbine, Paclitaxel | Not Specified | Synergy observed | [5] |

| MCF-7 | Breast Cancer | Vincristine | Chou-Talalay (CI < 1) | Synergistic | [10] |

In Vivo Efficacy in Neuroblastoma Xenograft Model

In a neuroblastoma xenograft model using CHLA-20 cells, the combination of ATM-3507 and vincristine resulted in significant tumor growth regression and improved survival compared to either agent alone.[11]

| Treatment Group | Tumor Growth | Survival | Citation |

| Control | Progressive Growth | - | [11] |

| ATM-3507 alone | Moderate Inhibition | Modest Improvement | [11] |

| Vincristine alone | Moderate Inhibition | Modest Improvement | [11] |

| ATM-3507 + Vincristine | Profound Regression | Significantly Improved | [11] |

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action and efficacy of ATM-3507.

Cell Viability and Synergy Assays

Objective: To determine the cytotoxic effects of ATM-3507 alone and in combination with other drugs.

Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of ATM-3507, a combination agent (e.g., vincristine), or a combination of both.

-

After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a metabolic assay such as the Alamar Blue assay or MTS assay.

-

For synergy analysis, the data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[12]

Cell Cycle Analysis

Objective: To investigate the effect of ATM-3507 on cell cycle progression.

Protocol:

-

Cells are treated with ATM-3507 for a defined period (e.g., 24 hours).

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the drug induces cell cycle arrest at a specific phase.[8]

Apoptosis Assay

Objective: To determine if ATM-3507 induces programmed cell death.

Protocol:

-

Cells are treated with ATM-3507.

-

Apoptosis is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Alternatively, apoptosis can be confirmed by Western blotting for the cleavage of PARP or caspase-3.

High-Content Imaging of Tropomyosin Filaments

Objective: To visualize the effect of ATM-3507 on Tpm3.1-containing filaments.

Protocol:

-

Cells are cultured on imaging plates and treated with ATM-3507.

-

Cells are fixed, permeabilized, and stained with an antibody specific for Tpm3.1.

-

The cells are imaged using a high-content imaging system.

-

Image analysis software is used to quantify the disruption of Tpm3.1 filaments.

Experimental Workflow for In Vitro Analysis

Downstream Cellular Consequences of Tpm3.1/3.2 Inhibition

The disruption of Tpm3.1/3.2-containing actin filaments by ATM-3507 triggers several downstream cellular events that contribute to its anticancer activity.

G2/M Cell Cycle Arrest

A primary consequence of ATM-3507 treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[8][9] This is thought to be due to the critical role of a properly functioning actin cytoskeleton in cytokinesis, the final stage of cell division. By destabilizing actin filaments, ATM-3507 impairs the formation and function of the contractile ring, which is necessary for the physical separation of daughter cells.

Furthermore, the synergy observed with microtubule inhibitors like vincristine suggests an impact on the mitotic spindle. The combination of a disrupted actin cytoskeleton and impaired microtubule dynamics leads to a robust mitotic arrest. This is often associated with the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation.[5]

Spindle Assembly Checkpoint Activation

Induction of Apoptosis

The sustained G2/M arrest induced by ATM-3507 ultimately leads to the activation of the apoptotic cascade.[9] This is evidenced by the appearance of apoptotic markers such as cleaved PARP and Annexin V staining in treated cells. The induction of apoptosis is significantly enhanced when ATM-3507 is combined with microtubule-targeting agents.[5]

Inhibition of Cell Motility and Invasion

The actin cytoskeleton is fundamental for cell migration and invasion, processes that are central to cancer metastasis. By disrupting actin filament dynamics, ATM-3507 has been shown to inhibit the motility of cancer cells, such as diffuse large B-cell lymphoma cells.[8] This suggests that beyond its cytotoxic effects, ATM-3507 may also have anti-metastatic potential.

Conclusion and Future Perspectives

This compound represents a pioneering effort in targeting the cancer-specific actin cytoskeleton through the inhibition of Tpm3.1/3.2. Its mechanism of action, centered on the disruption of actin filament stability, leads to potent anticancer effects, including G2/M cell cycle arrest and apoptosis, particularly in combination with microtubule-targeting drugs. Although its clinical development was terminated due to toxicity, the extensive preclinical characterization of ATM-3507 has provided a wealth of knowledge for the field of oncology drug development.

The insights gained from studying ATM-3507 underscore the validity of the actin cytoskeleton as a therapeutic target in cancer. Future research in this area may focus on developing second-generation tropomyosin inhibitors with an improved therapeutic window or exploring other components of the actin regulatory machinery as novel drug targets. The detailed understanding of the mechanism of action of ATM-3507, as outlined in this guide, will serve as a valuable resource for these future endeavors.

References

- 1. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynam… [ouci.dntb.gov.ua]

- 2. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tropomyosin Tpm3.1 Is Required to Maintain the Structure and Function of the Axon Initial Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropomyosin isoforms regulate cofilin 1 activity by modulating actin filament conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deletion of the Actin-Associated Tropomyosin Tpm3 Leads to Reduced Cell Complexity in Cultured Hippocampal Neurons—New Insights into the Role of the C-Terminal Region of Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]

- 9. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of ATM-3507 Trihydrochloride: A Technical Guide to its Target Protein, Tropomyosin 3.1

For Immediate Release

This technical guide provides an in-depth analysis of the anti-cancer compound ATM-3507 trihydrochloride, focusing on its primary target protein, Tropomyosin 3.1 (Tpm3.1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the compound's mechanism of action, binding kinetics, and its impact on cellular pathways, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Core Target and Mechanism of Action

ATM-3507 is a potent and selective inhibitor of Tropomyosin 3.1 (Tpm3.1), a protein isoform that is frequently overexpressed in cancer cells and plays a crucial role in stabilizing the actin cytoskeleton.[1][2][3] The compound exerts its anti-cancer effects by disrupting the function of Tpm3.1-containing actin filaments, leading to increased actin filament depolymerization and ultimately, cell death in cancer cells.[1][4][5]

The molecular mechanism involves the integration of ATM-3507 into the coiled-coil overlap region of adjacent Tpm3.1 dimers along the actin filament.[2] This interaction is specific to the C-terminus of Tpm3.1 and the overlap junction it forms with the N-terminus of the adjacent dimer.[2] By binding to this region, ATM-3507 is thought to alter the lateral movement of Tpm3.1 on the actin surface, thereby interfering with its ability to protect actin filaments from severing proteins and disrupting its interactions with other actin-binding proteins and myosin motors.[2][4] This disruption of the cytoskeleton's integrity leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1][3][4][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of ATM-3507 with its target and its cytotoxic activity against various cancer cell lines.

| Parameter | Value | Cell Lines/Conditions | Reference |

| Apparent Binding Affinity (Kd) | ~2 µM | In vitro Tpm3.1/actin co-polymer | [2][3] |

| IC50 (Tropomyosin Inhibition) | 3.83 - 6.84 µM | Human melanoma cell lines | [8][9] |

| IC50 (Neuroblastoma) | CHLA-20: 4.99 ± 0.45 µM | Neuroblastoma cell lines | [9] |

| CHP-134: 3.83 ± 0.67 µM | [9] | ||

| CHLA-90: 6.84 ± 2.37 µM | [9] | ||

| SK-N-BE(2): 5.00 ± 0.42 µM | [9] | ||

| Saturation Molar Ratio | ~1 molecule ATM-3507 per Tpm3.1 dimer | In vitro Tpm3.1/actin co-polymer | [2][3] |

Key Experimental Protocols

Radioligand Binding Assay for Apparent Affinity Determination

This protocol was adapted from methodologies used to determine the binding affinity of ATM-3507 to the Tpm3.1/actin co-polymer.[2]

-

Preparation of Reagents:

-

Tritiated ATM-3507 ([³H]-ATM-3507) is diluted with non-labeled ATM-3507 to a specific activity of 125 mCi/mmol.

-

Serial dilutions of [³H]-ATM-3507 are prepared (ranging from 0.25 to 64 µM).

-

Tpm3.1 protein is prepared at a concentration of 5 µM in buffer A (10 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

F-actin is prepared separately.

-

-

Incubation and Co-sedimentation:

-

The serial dilutions of [³H]-ATM-3507 are pre-incubated with 5 µM Tpm3.1 for 10 minutes in buffer A.

-

This mixture is then added to F-actin, and polymerization is allowed to proceed.

-

The resulting Tpm3.1/actin co-polymers are pelleted by ultracentrifugation.

-

-

Quantification:

-

The amount of [³H]-ATM-3507 incorporated into the pellet is quantified using scintillation counting.

-

The concentration of free [³H]-ATM-3507 in the supernatant is also measured.

-

The apparent binding affinity (Kd) is calculated from the saturation binding curve, where the amount of bound ligand is plotted against the concentration of free ligand.

-

Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis

This protocol is based on studies investigating the direct interaction of ATM-3507 with Tpm3.1 peptides.[2]

-

Sample Preparation:

-

Recombinant N-terminal and C-terminal peptides of Tpm3.1 are expressed and purified.

-

Peptides are dialyzed overnight against a buffer of 10 mM NaH₂PO₄, 150 mM NaCl, 75 µM TCEP, 1% (v/v) acetonitrile, pH 7.0. The final peptide concentration is 20 µM.

-

For the experimental group, Tpm3.1 peptides are incubated with 100 µM ATM-3507 at 37°C overnight. The control group is incubated with 1% acetonitrile.

-

-

CD Spectra Acquisition:

-

CD spectra are measured using a Chirascan Plus CD Spectrometer in a 0.5 mm cuvette.

-

Measurements are taken from 195 to 260 nm with a 1 nm step size and a 1.0 mm bandwidth, averaging 3 to 4 scans at 37°C.

-

-

Thermal Unfolding:

-

Thermal melts are performed by monitoring the CD signal at 222 nm while increasing the temperature from 20°C to 80°C at a rate of 1°C/min.

-

The first derivative of the unfolding curve is calculated to determine the melting temperature (Tm). A shift in Tm in the presence of ATM-3507 indicates a direct interaction that alters the thermal stability of the peptide.

-

Visualizing the Molecular Interactions and Cellular Consequences

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and cellular pathways affected by ATM-3507.

Figure 1. Mechanism of action of ATM-3507.

Figure 2. Workflow for determining binding affinity.

Conclusion

This compound represents a promising class of anti-cancer agents that specifically target the cancer-associated protein Tpm3.1. Its mechanism of action, centered on the disruption of the actin cytoskeleton through a specific interaction with the Tpm3.1 overlap junction, provides a clear rationale for its selective cytotoxicity towards cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of targeting the actin cytoskeleton in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Role of ATM-3507 Trihydrochloride in Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 trihydrochloride is a novel small molecule inhibitor that selectively targets the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2. By modulating the stability and function of the actin cytoskeleton, ATM-3507 presents a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth analysis of the mechanism of action of ATM-3507, its impact on cytoskeleton dynamics, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction to Cytoskeleton Dynamics and the Role of Tropomyosin

The cytoskeleton is a dynamic network of protein filaments that provides structural support to cells, enables cell movement, and organizes intracellular transport. The actin cytoskeleton, composed of actin filaments, is a key player in many of these processes. The function and stability of actin filaments are regulated by a host of actin-binding proteins, among which is tropomyosin (Tpm).

Tropomyosin isoforms, such as Tpm3.1 and Tpm3.2, are coiled-coil dimeric proteins that lie along the length of actin filaments. They play a crucial role in stabilizing these filaments and modulating their interactions with other proteins, including myosin.[1][2] In numerous cancers, the expression of specific Tpm isoforms, particularly Tpm3.1, is altered, contributing to the pathological phenotype of cancer cells.[3][4] This makes Tpm3.1 a compelling target for anti-cancer drug development.

This compound: A Selective Tpm3.1/3.2 Inhibitor

ATM-3507 is a potent and selective inhibitor of Tpm3.1 and Tpm3.2.[1][2] Its targeted action against these cancer-associated tropomyosin isoforms makes it a valuable tool for studying cytoskeleton dynamics and a promising candidate for therapeutic intervention.

Mechanism of Action

ATM-3507 functions by intercalating between the actin filament and the Tpm3.1/3.2 co-filament. This interaction disrupts the lateral movement of Tpm3.1/3.2 dimers on the actin filament, thereby inhibiting their ability to stabilize the filament.[1] The consequence of this disruption is an acceleration of actin filament depolymerization.[1] Furthermore, the altered interaction between actin and Tpm3.1/3.2 impairs the bridging of actin filaments to myosin, thus affecting actomyosin-dependent processes.[1]

Molecular studies have shown that ATM-3507 binds to the C-terminus of Tpm3.1 and integrates into the 4-helix coiled-coil overlap junction formed by adjacent Tpm3.1 dimers.[4][5] This integration is thought to be the basis for altering the filament's properties and its interactions with other proteins.[5]

Caption: Mechanism of ATM-3507 action on actin filaments.

Impact on Cellular Processes

The disruption of Tpm3.1/3.2 function by ATM-3507 has profound effects on various cellular processes that are highly dependent on a dynamic actin cytoskeleton.

Actin Remodeling and Cell Spreading

In B-cells, ATM-3507 treatment has been shown to inhibit the B-cell receptor (BCR)-induced formation of the peripheral ring of branched actin, a critical structure for cell spreading.[1][2] It also prevents the formation of actomyosin arcs at the inner face of this peripheral actin ring.[1][2]

References

- 1. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]

- 2. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

ATM-3507 Trihydrochloride: A Technical Guide to a Selective Tpm3.1/3.2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ATM-3507 trihydrochloride, a selective small-molecule inhibitor of the tropomyosin isoforms Tpm3.1 and Tpm3.2. Tropomyosins are crucial regulators of the actin cytoskeleton, and the specific overexpression of Tpm3.1/3.2 in various cancers has identified them as promising therapeutic targets. ATM-3507 has emerged as a key chemical probe for elucidating the roles of these specific isoforms in cancer cell biology and as a potential anti-cancer agent.

Mechanism of Action

ATM-3507 exerts its inhibitory effects through a unique interaction with the Tpm3.1/3.2-actin filament complex. Its parent compound, TR-100, was identified for its ability to bind a specific pocket on the C-terminus of Tpm3.1 and Tpm3.2, a region encoded by exon 9d, which is not present in other Tpm3 isoforms.[1][2] ATM-3507 was subsequently developed as a more potent analog.[2][3]

The core mechanism involves:

-

Intercalation and Disruption: ATM-3507 intercalates between the actin filament and the Tpm3.1/3.2 co-filament. This action alters the lateral movement of Tpm3.1/3.2 dimers along the actin filament.[1][2]

-

Inhibition of Actin Stabilization: By disrupting the normal Tpm3.1/3.2-actin interaction, ATM-3507 negates the ability of these tropomyosin isoforms to stabilize actin filaments, which leads to accelerated filament depolymerization.[1][2][4]

-

Disruption of Myosin II Recruitment: The altered co-filament interaction also interferes with the capacity of Tpm3.1/3.2 to bridge actin filaments to non-muscle myosin II.[1][2] This is critical as Tpm3.1/3.2 is known to recruit myosin II to create contractile actomyosin bundles.[5][6]

Notably, the optimal activity and incorporation of ATM-3507 into the Tpm3.1/actin co-polymer occur when the compound is present during filament polymerization.[7] It has minimal effect on pre-formed Tpm3.1/actin filaments.[7]

Quantitative Data

The following tables summarize the key quantitative parameters reported for ATM-3507.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Apparent Binding Affinity (Kd) | ~2 µM | ³H-ATM-3507 with Tpm3.1/actin co-polymers | [7] |

| Saturation Concentration | ~5 µM | ³H-ATM-3507 with Tpm3.1/actin co-polymers | [7] |

| Molar Ratio at Saturation | ~1:1 | ATM-3507 molecule per Tpm3.1 dimer |[7] |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values) | Cell Line | Cancer Type | IC₅₀ (48h) | IC₅₀ (72h) | Source | | :--- | :--- | :--- | :--- | :--- | | DLBCL Lines | | NU-DUL-1 | Diffuse Large B-Cell Lymphoma | ~3 µM | ~3 µM |[1] | | TMD8 | Diffuse Large B-Cell Lymphoma | ~3 µM | ~3 µM |[1] | | Toledo | Diffuse Large B-Cell Lymphoma | ~10 µM | 1.25 µM |[1] | | SU-DHL-8 | Diffuse Large B-Cell Lymphoma | ~200 nM | ~200 nM |[1] | | Neuroblastoma Lines | | CHLA-20 | Neuroblastoma | 4.99 ± 0.45 µM | - |[8] | | CHP-134 | Neuroblastoma | 3.83 ± 0.67 µM | - |[8] | | CHLA-90 | Neuroblastoma | 6.84 ± 2.37 µM | - |[8] | | SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 µM | - |[8] | | Ovarian Cancer Lines | | A2780 | Ovarian Carcinoma | Low µM | Low µM |[9] | | A2780cis | Ovarian Carcinoma | Low µM | Low µM |[9] | | OVCAR4 | Ovarian Carcinoma | Low µM | Low µM |[9] |

Table 3: Pharmacokinetic Parameters (Single Intravenous Dose in Balb/c Mice)

| Parameter | Value | Dose | Source |

|---|---|---|---|

| Cmax | 5,758 ng/mL | 30 mg/kg | [8] |

| Half-life (t½) | 5.01 hours | 30 mg/kg | [8] |

| AUC₀-t | 14,548 ng·h/mL | 30 mg/kg | [8] |

| Clearance (CL) | 33.8 mL/min/kg | 30 mg/kg | [8] |

| Volume of Distribution (Vss) | 7.23 L/kg | 30 mg/kg |[8] |

Cellular Effects and Affected Pathways

Inhibition of Tpm3.1/3.2 by ATM-3507 leads to a cascade of cellular consequences stemming from the disruption of the actin cytoskeleton. Tpm3.1/3.2 is implicated in cancer progression, with its overexpression promoting proliferation, migration, and invasion.[2][10][11][12]

Key cellular effects of ATM-3507 include:

-

Impaired Cell Spreading and Actin Remodeling: Treatment with ATM-3507 inhibits B-cell receptor (BCR)-induced formation of the peripheral actin ring required for cell spreading and prevents the formation of associated actomyosin arcs.[1][13][14]

-

Inhibition of Cell Growth: The compound effectively inhibits the growth of various cancer cell lines, including Diffuse Large B-Cell Lymphoma (DLBCL), neuroblastoma, and melanoma.[1][2][10]

-

Cell Cycle Arrest: ATM-3507 induces cell cycle arrest in the G2/M phase.[10][13][14] This is attributed to impaired cytokinesis, a process highly dependent on a functional actomyosin contractile ring.[2][15]

-

Reduced Cell Migration and Motility: The compound markedly reduces chemokine-stimulated chemotaxis (e.g., migration towards CXCL12) and integrin-dependent motility on fibronectin in DLBCL cell lines.[2][13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize ATM-3507.

4.1 Radioligand Binding Assay This assay measures the binding affinity of ATM-3507 to Tpm3.1-actin co-filaments.

-

Preparation: Tritiated ATM-3507 (³H-ATM-3507) is serially diluted. Recombinant Tpm3.1 is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

Incubation: Serial dilutions of ³H-ATM-3507 are pre-incubated with a fixed concentration of Tpm3.1 (e.g., 5 µM) for 10 minutes.

-

Polymerization: Pre-polymerized F-actin is added to the Tpm3.1/³H-ATM-3507 mixture and incubated to allow for co-polymer formation.

-

Co-sedimentation: The mixture is centrifuged at high speed (e.g., >100,000 x g) to pellet the F-actin and any associated proteins and compounds.

-

Quantification: The supernatant is removed, and the pellet is washed and resuspended. The amount of ³H-ATM-3507 in the pellet is quantified using scintillation counting.

-

Analysis: The concentration of bound ³H-ATM-3507 is plotted against the free concentration to determine the apparent binding affinity (Kd) and saturation point.[7]

4.2 Cell Viability / Cytotoxicity Assay (e.g., Alamar Blue / MTS) This assay determines the concentration of ATM-3507 that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Cancer cells (e.g., DLBCL lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of ATM-3507 (and a vehicle control, e.g., DMSO) for a specified duration (typically 48 or 72 hours).[1][14]

-

Reagent Addition: A viability reagent like Alamar Blue (resazurin) or MTS is added to each well and incubated for 1-4 hours.

-

Measurement: The metabolic activity of viable cells reduces the reagent, causing a colorimetric or fluorescent change that is measured with a plate reader.

-

Analysis: The absorbance/fluorescence values are normalized to the vehicle control. A dose-response curve is generated, and the IC₅₀ value is calculated using non-linear regression.[1][9][14]

4.3 Cell Spreading Assay This method assesses the impact of ATM-3507 on the ability of cells to spread, a process dependent on actin remodeling.

-

Coating: Glass coverslips are coated with an activating substrate (e.g., 2.4 μg/cm² anti-IgG for B-cells).[2][14]

-

Pre-treatment: Cells in suspension are pre-treated with ATM-3507 (e.g., 3 µM) or a vehicle control for 1 hour at 37°C.[2][14]

-

Spreading: The pre-treated cells are added to the coated coverslips and allowed to spread for a defined period (e.g., 30 minutes).[2][14]

-

Staining: Cells are fixed, permeabilized, and stained with a fluorescent phalloidin conjugate (e.g., rhodamine-phalloidin) to visualize F-actin. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Cells are imaged using confocal microscopy. Image analysis software (e.g., ImageJ) is used to quantify cell area and circularity for a large number of cells per condition. Statistical tests (e.g., Mann-Whitney U test) are used to compare treated and control groups.[2][14]

4.4 Cell Cycle Analysis by Flow Cytometry This protocol determines the effect of ATM-3507 on cell cycle phase distribution.

-

Treatment: Cells are cultured with ATM-3507 (e.g., 3 µM) or a vehicle control for a set time (e.g., 24 hours).[2]

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) while vortexing to prevent clumping.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Analysis: The resulting histogram of DNA content is analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells with 4N DNA content is indicative of G2/M arrest.[2]

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2. Its mechanism of action, centered on the disruption of actin filament stability and actomyosin contractility, is well-characterized. Quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting the growth and migration of various cancer cell types, particularly those of hematological and neurological origin.

The detailed experimental protocols available provide a robust framework for further investigation into the roles of Tpm3.1/3.2 in both normal physiology and disease. While early clinical trials of ATM-3507 (Anisina) for neuroblastoma were terminated, its value as a research tool is undisputed.[2] It remains instrumental in dissecting the specific functions of the actin cytoskeleton in complex processes like cell division, motility, and intracellular trafficking. Future research may focus on leveraging the detailed understanding of ATM-3507's mechanism to develop next-generation Tpm3.1/3.2 inhibitors with improved therapeutic indices or to explore its synergistic potential with other anti-cancer agents, such as microtubule inhibitors.[3][9][15]

References

- 1. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]

- 2. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Impact of ATM-3507 Trihydrochloride on Actin Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATM-3507 trihydrochloride is a novel small molecule inhibitor that selectively targets the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are frequently overexpressed in cancer cells. By modulating the stability and function of actin filaments, ATM-3507 presents a promising therapeutic strategy. This document provides a comprehensive technical overview of the core mechanism of action of ATM-3507, its quantifiable effects on cellular processes, and detailed experimental protocols for researchers in the field.

Core Mechanism of Action

ATM-3507 exerts its effects by disrupting the function of Tpm3.1/3.2-containing actin filaments. Unlike traditional actin-targeting drugs, ATM-3507 does not directly bind to actin. Instead, it intercalates between the actin filament and the Tpm3.1/3.2 co-filament[1]. The molecule specifically binds to a unique C-terminal pocket of the Tpm3.1 and Tpm3.2 isoforms[1][2].

This binding event alters the lateral movement of Tpm3.1/3.2 dimers on the actin filament, which in turn inhibits their crucial function of stabilizing these filaments. The consequence is an accelerated rate of actin filament depolymerization[1][2]. Furthermore, this alteration disrupts the ability of Tpm3.1/3.2 to bridge actin filaments to non-muscle myosin II, thereby impairing actomyosin-based contractility[1][2].

A key characteristic of ATM-3507 is that its efficacy is dependent on its presence during the co-polymerization of Tpm3.1 with actin. It is poorly incorporated into pre-formed Tpm3.1/actin co-polymers[3]. This suggests that the dynamic nature of actin filaments is critical for the therapeutic action of ATM-3507.

References

- 1. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynam… [ouci.dntb.gov.ua]

- 3. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of ATM-3507 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 trihydrochloride, also known as Anisina, is a potent and selective small-molecule inhibitor of the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2.[1][2][3][4] Tropomyosins are a family of actin-binding proteins that play a crucial role in the stabilization and regulation of the actin cytoskeleton. The overexpression of Tpm3.1 is observed in a significant percentage of tumors, including neuroblastoma, ovarian cancer, and non-small cell lung cancer, making it a compelling target for cancer therapy.[5] ATM-3507 has emerged as a lead compound from a series of anti-tropomyosin analogues, demonstrating promising preclinical anti-cancer activity, both as a monotherapy and in combination with other chemotherapeutic agents.[6] This technical guide provides a comprehensive overview of the pharmacological properties of ATM-3507, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and synergistic potential with microtubule-targeting drugs.

Mechanism of Action

ATM-3507 exerts its anti-cancer effects by selectively targeting Tpm3.1 and Tpm3.2.[2][3][4] It binds to a pocket in the C-terminus of these isoforms, a region encoded by exon 9d, which is not present in other Tpm3 isoforms.[2] This binding event is thought to occur during the co-polymerization of Tpm3.1 with actin, with an apparent binding affinity of approximately 2 µM.[1] The integration of ATM-3507 into the 4-helix coiled-coil overlap junction of Tpm3.1 is predicted to alter the lateral movement of the tropomyosin on the actin filament.[7]

The functional consequence of this interaction is the impairment of Tpm3.1 function, leading to the destabilization of actin filaments.[1] This disruption of the actin cytoskeleton interferes with several critical cellular processes that are essential for cancer cell proliferation, survival, and motility.[2][3][4] In vitro studies have shown that ATM-3507 treatment leads to the depolymerization of actin filaments.[1] Furthermore, it inhibits the B-cell receptor-induced formation of the peripheral ring of branched actin and prevents the formation of actomyosin arcs, both of which are crucial for cell spreading and motility.[1][2][3][4][8]

The disruption of the actin cytoskeleton by ATM-3507 ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][2][3][4][6] This is often accompanied by an increase in cell size and the inability of cells to undergo cytokinesis.[1]

In Vitro Efficacy

ATM-3507 has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CHLA-20 | Neuroblastoma | 4.99 ± 0.45 | [9] |

| CHP-134 | Neuroblastoma | 3.83 ± 0.67 | [9] |

| CHLA-90 | Neuroblastoma | 6.84 ± 2.37 | [9] |

| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | [9] |

| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Low micromolar | [1] |

| TMD8 | Diffuse Large B-cell Lymphoma | Low micromolar | [1] |

| Toledo | Diffuse Large B-cell Lymphoma | Low micromolar | [1] |

| SU-DHL-8 | Diffuse Large B-cell Lymphoma | Sub-micromolar to low micromolar | [1] |

| A2780 | Ovarian Cancer | Low micromolar | [5] |

| A2780cis | Ovarian Cancer | Low micromolar | [5] |

| OVCAR4 | Ovarian Cancer | Low micromolar | [5] |

Synergistic Activity with Microtubule-Targeting Agents

A significant pharmacological property of ATM-3507 is its synergistic activity with microtubule-targeting agents, including both vinca alkaloids (e.g., vincristine, vinorelbine) and taxanes (e.g., paclitaxel).[5][6][9] This synergy has been observed in various cancer models, including neuroblastoma and ovarian cancer.[5][6]

The combination of ATM-3507 with microtubule depolymerizing agents like vincristine and vinorelbine leads to a profound G2/M phase arrest, disruption of mitotic spindle formation, and a significant increase in apoptosis compared to either agent alone.[5][6] ATM-3507 has been shown to prolong the mitotic arrest induced by vinorelbine by elevating the activity of the spindle assembly checkpoint.[5] While synergy in reducing cell viability is also observed with the microtubule-stabilizing agent paclitaxel, the potentiation of apoptosis is more pronounced with microtubule depolymerizers.[5]

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor efficacy of ATM-3507. In a neuroblastoma xenograft model, the combination of ATM-3507 and vincristine resulted in significant tumor growth regression and improved survival compared to monotherapy.[6] The maximal tolerated dose (MTD) for ATM-3507 administered intravenously has been established in mice.

Pharmacokinetic studies in Balb/c mice following a single intravenous administration of 30 mg/kg ATM-3507 revealed the following parameters:

| Pharmacokinetic Parameter | Value | Reference |

| Maximal Tolerated Dose (MTD) | 150 mg/kg | [9][10] |

| Mean Half-life (t1/2) | 5.01 hours | [9][10] |

| Maximum Concentration (Cmax) | 5,758 ng/mL | [9][10] |

| Area Under the Curve (AUC0-t) | 14,548 ng*h/mL | [9][10] |

| Plasma Clearance | 33.8 mL/min/kg | [9][10] |

| Volume of Distribution at Steady State | 7.23 L/kg | [9][10] |

In a neuroblastoma xenograft model, twice-weekly intravenous administration of ATM-3507 in combination with vincristine was effective and resulted in minimal impact on body weight.[9][10] The median survival of mice treated with the combination increased significantly from 18 days for those treated with ATM-3507 alone to over 49 days.[9][10]

Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of ATM-3507, a microtubule-targeting agent, or a combination of both for 72 hours.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Calculate IC50 values using appropriate software. The Chou-Talalay method can be used to determine synergy.[9]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., neuroblastoma) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, ATM-3507 alone, vincristine alone, combination).

-

Drug Administration: Administer drugs via the appropriate route (e.g., intravenous) and schedule (e.g., twice weekly).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor size limit, study duration).

-

Survival Analysis: Monitor and record animal survival.

-

Data Analysis: Analyze tumor growth inhibition and survival data using statistical methods.

Conclusion

This compound is a promising anti-cancer agent that targets a key component of the cancer cell cytoskeleton. Its selective inhibition of Tpm3.1/3.2 leads to disruption of actin filament dynamics, resulting in cell cycle arrest and apoptosis. The strong synergistic effects observed with microtubule-targeting agents highlight a potential combination therapy strategy to enhance efficacy and potentially overcome drug resistance. The favorable preclinical pharmacokinetic and efficacy data warrant further investigation of ATM-3507 in clinical settings for the treatment of various cancers. Although Phase 1 clinical trials for neuroblastoma were reportedly terminated, the compound's utility in other cancers, potentially as part of a combination therapy, remains an area of active research.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]

- 4. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: ATM-3507 Trihydrochloride for Cancer Cell Line Screening

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 is a potent and selective small molecule inhibitor targeting the cancer-associated tropomyosin isoform, Tpm3.1. By disrupting the stability of Tpm3.1-containing actin filaments, ATM-3507 induces cytotoxicity across a range of cancer cell lines. This technical guide provides an in-depth overview of ATM-3507, its mechanism of action, efficacy data from various cancer cell line screens, and detailed protocols for its evaluation. Particular focus is given to its synergistic effects when combined with anti-microtubule agents, a promising strategy for enhancing anti-cancer efficacy.

Introduction: Targeting the Actin Cytoskeleton in Cancer

While the microtubule network has been a validated target for cancer chemotherapy for decades, the actin cytoskeleton has remained a more elusive target. The actin cytoskeleton is crucial for numerous cellular processes that are hijacked in cancer, including cell division, migration, and invasion. A key component of the actin filament system is tropomyosin, a coiled-coil protein that winds around the actin polymer, providing stability and regulating the binding of other actin-binding proteins.

Cancer cells often overexpress a specific isoform, Tpm3.1, which is associated with cellular transformation and tumor progression.[1][2] ATM-3507 was developed as a second-generation, first-in-class anti-tropomyosin compound that selectively binds to the C-terminus of Tpm3.1, impairing its function and leading to the destabilization of the actin filaments it protects.[3][4][5] This disruption ultimately triggers cancer cell death, making ATM-3507 a promising candidate for cancer therapy.[2][4]

Mechanism of Action of ATM-3507

ATM-3507 exerts its cytotoxic effects by specifically targeting and inhibiting the function of Tpm3.1.[3][4] This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

-

Binding to Tpm3.1 : ATM-3507 binds to the C-terminal domain of the Tpm3.1 protein.[3][5] This interaction is predicted to be more selective and have a higher affinity compared to earlier-generation compounds like TR100.[3][5]

-

Inhibition of Tpm3.1 Function : The binding of ATM-3507 prevents Tpm3.1 from effectively stabilizing actin filaments.[6]

-

Actin Filament Destabilization : Without the protective association of Tpm3.1, the actin filaments become susceptible to depolymerization.[3][4] This leads to a disruption of the cancer cell's cytoskeleton.

-

Downstream Cellular Effects : The collapse of Tpm3.1-containing actin structures triggers downstream signaling pathways that lead to:

References

- 1. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

Investigating the Intracellular Action of ATM-3507 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 trihydrochloride is a novel anti-cancer agent that demonstrates significant promise by selectively targeting a key structural component of cancer cells. This technical guide provides an in-depth overview of the intracellular mechanism of action of ATM-3507, detailing its molecular target, downstream cellular effects, and synergistic potential with other chemotherapeutic agents. The document includes a compilation of experimental protocols for studying the compound's efficacy and visualizations of the key pathways and experimental workflows.

Introduction

Cancer therapy is increasingly moving towards targeted approaches that exploit specific molecular vulnerabilities of tumor cells.[1] ATM-3507 has emerged as a promising candidate in this arena, acting as a potent and selective inhibitor of the cancer-associated tropomyosin isoform, Tpm3.1.[2][3] Tpm3.1 is frequently overexpressed in various cancer types, where it plays a crucial role in stabilizing the actin cytoskeleton, thereby supporting cell proliferation, motility, and invasion.[4][5][6] ATM-3507 disrupts these processes by directly interfering with Tpm3.1 function, leading to cancer cell death and offering a novel therapeutic strategy.[4][7] This guide summarizes the current understanding of ATM-3507's mechanism of action and provides practical guidance for its investigation in a research setting.

Mechanism of Action

ATM-3507 exerts its anti-cancer effects by targeting Tpm3.1, a key protein involved in the regulation of actin filament dynamics. The mechanism can be broken down into the following key steps:

-

Molecular Binding: ATM-3507 is a small molecule that selectively binds to the C-terminus of the Tpm3.1 protein.[8][9] This binding is predicted to be of high affinity due to the linear shape of ATM-3507, which allows for more extensive contact with Tpm3.1 residues compared to its parent compound, TR100.[3] Molecular dynamic simulations suggest that ATM-3507 integrates into the 4-helix coiled-coil overlap junction formed between adjacent Tpm3.1 dimers on an actin filament.[10]

-

Disruption of Actin Filament Stabilization: Tpm3.1 normally functions to stabilize actin filaments. By binding to Tpm3.1, ATM-3507 impairs this function.[4][7] This leads to the destabilization and subsequent depolymerization of Tpm3.1-containing actin filaments.[7]

-

Downstream Cellular Consequences: The disruption of the actin cytoskeleton triggers a cascade of events within the cancer cell, ultimately leading to cell death. These include:

-

G2/M Phase Arrest: Treatment with ATM-3507 causes a significant increase in the percentage of cancer cells arrested in the G2/M phase of the cell cycle.[4][6][11]

-

Disruption of Mitotic Spindle: The combination of ATM-3507 with microtubule inhibitors like vincristine leads to a poorly organized mitotic spindle.[7]

-

Induction of Apoptosis: The cellular stress induced by cytoskeletal disruption ultimately leads to programmed cell death (apoptosis).[7][11]

-

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of ATM-3507 from various studies.

Table 1: In Vitro Cytotoxicity of ATM-3507 in Neuroblastoma Cell Lines

| Cell Line | ATM-3507 IC50 |

| SK-N-SH | Data not explicitly provided in search results |

| CHLA-20 | Data not explicitly provided in search results |

| Other neuroblastoma cell lines | IC50 concentrations for ATM-3057 are mentioned as being in Table S1 of the cited paper, but the table itself is not accessible in the provided search results.[11] |

Table 2: Synergy of ATM-3507 with Vincristine in Neuroblastoma Cell Lines

| Cell Line | Combination Index (CI) | Interpretation |

| Four neuroblastoma cell lines | Values below 1 | Synergy |

| To determine synergy, concentrations for vincristine (VCR) and ATM-3507 ranged from one-sixteenth to one-half of the IC50 for each cell line.[3] |

Table 3: Effect of ATM-3507 on Cell Cycle Distribution in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

| Cell Line | Treatment | % of Cells in G2/M (Fold Change vs. DMSO) |

| NU-DUL-1 | 3 µM ATM-3507 (24h) | Significant increase in cells with 4N DNA content |

| Toledo | 3 µM ATM-3507 (24h) | Significant increase in cells with 4N DNA content |

| A 24-hour treatment with ATM-3507 resulted in a significant increase in the percentage of live cells with a 4N DNA content, indicative of G2/M cell cycle arrest.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of ATM-3507.

Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the concentration of ATM-3507 that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., A2780, OVCAR4) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of ATM-3507 for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of ATM-3507 on cell cycle progression.

-

Cell Treatment: Treat cancer cells with ATM-3507 at the desired concentration and time point (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

High-Content Imaging (HCI) for Actin Filament Disruption

This protocol is used to visualize and quantify the effect of ATM-3507 on Tpm3.1-containing actin filaments.

-

Cell Seeding and Treatment: Seed cells (e.g., SK-N-SH) on imaging-compatible plates and treat with ATM-3507 (e.g., 5 µM).[7]

-

Immunofluorescence Staining: Fix, permeabilize, and stain the cells with an antibody specific for Tpm3.1, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use an appropriate algorithm (e.g., Commonwealth Scientific and Industrial Research Organization linear feature detection algorithm) to quantify the Tpm3.1 filament content per cell.[3]

Mandatory Visualizations

Signaling Pathway of ATM-3507 Action

Caption: Mechanism of action of ATM-3507.

Experimental Workflow for Synergy Analysis

Caption: Workflow for assessing drug synergy.

Logical Relationship of Cellular Events

References

- 1. oncozine.com [oncozine.com]

- 2. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for ATM-3507 Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 is a potent and selective inhibitor of tropomyosin isoform Tpm3.1, a protein often overexpressed in cancer cells and implicated in the stabilization of actin filaments.[1][2][3][4] By targeting Tpm3.1, ATM-3507 disrupts the cancer cell cytoskeleton, leading to cell cycle arrest and apoptosis.[1][3][5] These application notes provide a comprehensive overview of the experimental use of ATM-3507 trihydrochloride in cell culture, including its mechanism of action, protocols for common assays, and relevant quantitative data. This information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of ATM-3507 in various cancer cell models.

Mechanism of Action

ATM-3507 functions by binding to Tpm3.1, thereby impairing its ability to protect actin filaments from depolymerization.[1][2][5] This disruption of the actin cytoskeleton interferes with critical cellular processes, including cell division and motility.[6][7] Notably, ATM-3507 has demonstrated synergistic effects when used in combination with microtubule-targeting agents like vincristine, leading to a profound G2/M phase arrest of the cell cycle, disruption of the mitotic spindle, and enhanced apoptosis in cancer cells.[1][3][4] The compound integrates into the coiled-coil overlap region of Tpm3.1, altering its interaction with actin.[8]

Signaling Pathway

The primary signaling pathway affected by ATM-3507 is the regulation of actin filament dynamics. A simplified representation of this pathway and the action of ATM-3507 is provided below.

Caption: Mechanism of action of ATM-3507 on the actin cytoskeleton.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of ATM-3507 across various cancer cell lines.

Table 1: IC50 Values of ATM-3507 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CHLA-20 | Neuroblastoma | 4.99 ± 0.45 | [9] |

| CHP-134 | Neuroblastoma | 3.83 ± 0.67 | [10] |

| CHLA-90 | Neuroblastoma | 6.84 ± 2.37 | [10] |

| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | [10] |

| NU-DUL-1 | Diffuse Large B-cell Lymphoma | ~3 (48h & 72h) | [6] |

| TMD8 | Diffuse Large B-cell Lymphoma | ~3 (48h & 72h) | [6] |

| Toledo | Diffuse Large B-cell Lymphoma | ~10 (48h), 1.25 (72h) | [6] |

| SU-DHL-8 | Diffuse Large B-cell Lymphoma | ~0.2 (48h & 72h) | [6] |

Experimental Protocols

General Guidelines for Handling this compound

This compound is a laboratory chemical.[11] Standard laboratory safety precautions should be followed, including wearing personal protective equipment.[11] Avoid inhalation of dust and contact with skin and eyes.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Reconstitution and Storage:

-

Solubility: ATM-3507 is soluble in DMSO.[9]

-

Stock Solutions: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light.[10][13] Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of ATM-3507.[4][9]

Workflow:

Caption: Workflow for a typical cell viability assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.[9]

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Treatment: Prepare serial dilutions of ATM-3507 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ATM-3507. Include vehicle control (DMSO) wells.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on studies investigating the effect of ATM-3507 on the cell cycle.[3][5]

Detailed Protocol:

-

Cell Treatment: Plate cells in 6-well plates and treat with ATM-3507 (e.g., 4 µM) or in combination with other drugs for 24 hours.[3]

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol is derived from research on ATM-3507-induced apoptosis.[3][4]

Detailed Protocol:

-

Cell Treatment: Treat subconfluent cell cultures with ATM-3507 (e.g., 4 µM) alone or in combination with other agents for various time points (e.g., 6, 20, and 30 hours).[3]

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.[3]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound is a valuable research tool for investigating the role of the Tpm3.1-actin cytoskeleton in cancer biology. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound in their specific cell culture models. Careful optimization of experimental conditions, including cell type, drug concentration, and treatment duration, is recommended to achieve robust and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATM-3507 Trihydrochloride in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ATM-3507 trihydrochloride, a potent tropomyosin inhibitor, in preclinical mouse xenograft models. The protocols outlined below are based on established methodologies and findings from various preclinical studies.

Introduction

ATM-3507 is a targeted inhibitor of tropomyosin isoform Tpm3.1, a key component of the actin cytoskeleton.[1][2] By selectively binding to Tpm3.1, ATM-3507 disrupts the stability of actin filaments, leading to impaired cancer cell functions such as proliferation, migration, and cytokinesis.[1][2][3][4] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in neuroblastoma and melanoma, both as a monotherapy and in combination with other chemotherapeutic agents like microtubule drugs.[5][6][7] Mouse xenograft models are a critical tool for evaluating the in vivo efficacy and pharmacokinetics of novel compounds like ATM-3507.[8][9][10][11]

Mechanism of Action

ATM-3507 selectively targets a pocket at the C-terminus of Tpm3.1 and Tpm3.2, isoforms encoded by the TPM3 gene.[2] This binding alters the interaction between Tpm3.1/3.2 and the actin filament, leading to accelerated depolymerization of the filament.[2] This disruption of the actin cytoskeleton interferes with critical cellular processes in cancer cells, including cell division, leading to G2/M phase arrest and subsequent apoptosis.[1][3][4][12]

Quantitative Data Summary

The following tables summarize key quantitative data for ATM-3507 from preclinical studies.

Table 1: In Vitro Cytotoxicity of ATM-3507

| Cell Line | Cancer Type | IC50 (µM) |

| CHLA-20 | Neuroblastoma | 4.99 ± 0.45 |

| CHP-134 | Neuroblastoma | 3.83 ± 0.67 |

| CHLA-90 | Neuroblastoma | 6.84 ± 2.37 |

| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 |

| Human Melanoma Cell Lines | Melanoma | 3.83 - 6.84 |

Data sourced from MedChemExpress product information.[5][13]

Table 2: Pharmacokinetic Parameters of ATM-3507 in Balb/c Mice (30 mg/kg, IV)

| Parameter | Value |

| Half-life (t1/2) | 5.01 hours |

| Maximum Concentration (Cmax) | 5,758 ng/mL |

| Area Under the Curve (AUC0-t) | 14,548 ng/h/mL |

| Plasma Clearance | 33.8 mL/min/kg |

| Volume of Distribution at Steady State | 7.23 L/kg |

Data sourced from MedChemExpress product information.[5][13][14]

Table 3: In Vivo Efficacy of ATM-3507 in Mouse Xenograft Models

| Cancer Type | Treatment | Outcome |

| Neuroblastoma | ATM-3507 + Vincristine | Significant inhibition of tumor growth and prolonged animal survival.[5][6] |

| Neuroblastoma | ATM-3507 (monotherapy) | Median survival of 18 days.[5][14] |

| Neuroblastoma | ATM-3507 + TR100 (combination) | Median survival increased to over 49 days.[5][14] |

| Melanoma | ATM-3507 | Reduction in the growth of human melanoma xenografts.[2] |

The maximal tolerated dose (MTD) for ATM-3507 was determined to be 150 mg/kg.[5][14]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

A common formulation for in vivo studies involves a multi-solvent system.[14]

-

Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14]

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 15 mg/mL).[5][13]

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage, protected from light.[5][15]

Protocol 2: Mouse Xenograft Model Establishment

Materials:

-

Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), 4-6 weeks old.[5][8][13]

-

Relevant human cancer cell line (e.g., CHLA-20 for neuroblastoma).[5][13]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (25-27 gauge)

-

Anesthetic agent (e.g., isoflurane)

-

Clippers and disinfectant swabs

Procedure:

-

Cell Culture: Culture the chosen cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.[8][9]

-

Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.

-

Cell Suspension Preparation: Resuspend the cell pellet in a cold mixture of sterile PBS and Matrigel® (typically at a 1:1 or 2:1 ratio) to a final concentration of 5 x 10^6 cells in 100-150 µL.[5][13] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

Tumor Implantation: a. Anesthetize the mouse. b. Shave and sterilize the injection site, typically the flank.[8] c. Gently lift the skin and subcutaneously inject the cell suspension.[8] d. Monitor the mice for tumor formation.

Protocol 3: In Vivo Efficacy Study

Materials:

-

Tumor-bearing mice

-

Prepared this compound solution

-

Calipers

-

Analytical balance

-

Appropriate administration supplies (e.g., syringes and needles for intravenous injection)

Procedure:

-

Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution following the same schedule and route as the treatment group.

-

ATM-3507 Group: Administer the prepared ATM-3507 solution. A common route of administration is intravenous (IV) injection.[5][14] Dosing schedules can vary, for example, twice weekly.[5][14]

-

-

Monitoring:

-